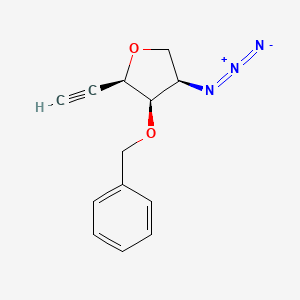
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is a synthetic carbohydrate derivative. This compound is notable for its unique structure, which includes an azido group and a benzyl-protected hydroxyl group. It is used in various chemical and biological research applications due to its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol typically involves multiple steps, starting from a suitable carbohydrate precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using benzyl groups to prevent unwanted reactions.
Formation of Anhydro Bridge: The formation of the 3,6-anhydro bridge is achieved through intramolecular cyclization.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of carbohydrate chemistry and organic synthesis would apply, with a focus on optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and BAIB.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol involves its reactivity due to the presence of the azido group and the anhydro bridge. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions. The anhydro bridge provides rigidity to the molecule, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Anhydro-β-D-glucopyranose:
3-Azido-5-amino-1,2,4-triazole: Contains an azido group but lacks the carbohydrate backbone and anhydro bridge.
Uniqueness
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is unique due to its combination of an anhydro bridge, azido group, and benzyl protection. This combination of features makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Propiedades
Número CAS |
923287-06-3 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2R,3R,4R)-4-azido-2-ethynyl-3-phenylmethoxyoxolane |
InChI |
InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m1/s1 |
Clave InChI |
ZGBANCILBGDSLP-JHJVBQTASA-N |
SMILES isomérico |
C#C[C@@H]1[C@@H]([C@@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
SMILES canónico |
C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


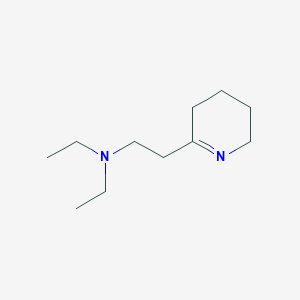
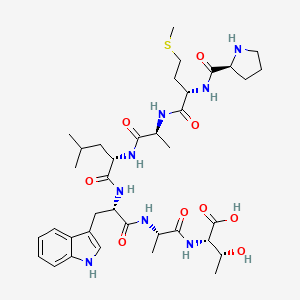
![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
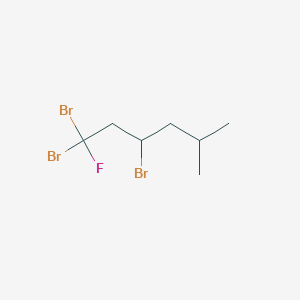
![(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14183273.png)
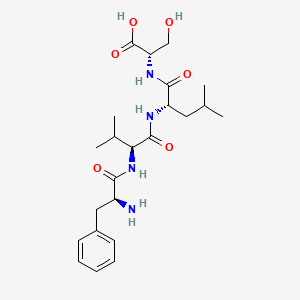



![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
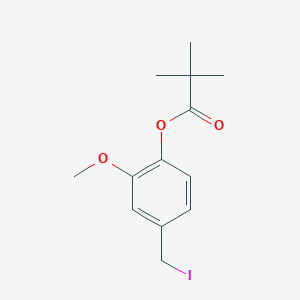

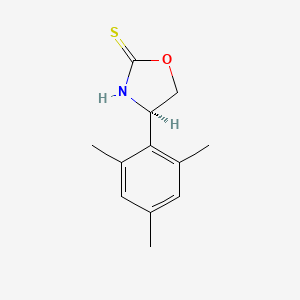
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
